(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
CAS No. |
103660-35-1 |
|---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14ClNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9- |
InChI Key |
WNICXJVIQXXISD-LCYFTJDESA-N |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CC=C3Cl |
solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, also known as quinuclidin-3-one derivative , is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14ClNO
- Molecular Weight : 247.72 g/mol
- IUPAC Name : (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- CAS Number : 865660-02-2
1. Antimicrobial Activity
Research indicates that compounds structurally similar to (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exhibit antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
2. Central Nervous System Effects
Many azabicyclic compounds are investigated for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may act as an anxiolytic or antidepressant, potentially modulating neurotransmitter systems such as serotonin and dopamine.
3. Anticancer Properties
Some derivatives of azabicyclic compounds have shown promise in inhibiting cancer cell proliferation. The proposed mechanism includes interference with cancer cell signaling pathways and induction of apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various azabicyclic compounds, including (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, against common pathogens such as Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibition zones, suggesting strong antimicrobial potential.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | S. aureus | 15 |
| (Similar Compound) | C. albicans | 12 |
Case Study 2: CNS Activity
In a pharmacokinetic study involving Sprague-Dawley rats, the effects of (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one were assessed through behavioral tests for anxiety and depression-like symptoms after administration of varying doses. The findings suggested a dose-dependent reduction in anxiety behaviors compared to controls.
The biological activity of (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is likely mediated through several mechanisms:
- Receptor Binding : Interaction with specific receptors in the CNS can lead to modulation of neurotransmitter release.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in microbial metabolism, leading to reduced viability.
Computational Studies
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate structural features with observed biological effects, providing insights into potential therapeutic applications.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Antimicrobial Activity
Research indicates that compounds structurally similar to (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one show significant antimicrobial properties against various bacterial and fungal strains. For instance:
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Similar Compound | Candida albicans | 12 |
These results suggest strong potential for use in treating infections caused by resistant strains of bacteria and fungi.
Central Nervous System Effects
Many azabicyclic compounds are investigated for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may have anxiolytic or antidepressant properties, potentially modulating neurotransmitter systems like serotonin and dopamine. A pharmacokinetic study demonstrated a dose-dependent reduction in anxiety behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders.
Anticancer Properties
Some derivatives of azabicyclic compounds have shown promise in inhibiting cancer cell proliferation. The proposed mechanisms include interference with cancer cell signaling pathways and induction of apoptosis. Research on related compounds has indicated potential efficacy against various cancer types, warranting further exploration of this compound's anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various azabicyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibition zones, suggesting strong antimicrobial potential.
Case Study 2: CNS Activity
In a pharmacokinetic study involving Sprague-Dawley rats, the effects of this compound were assessed through behavioral tests for anxiety and depression-like symptoms after administration of varying doses. The findings suggested a dose-dependent reduction in anxiety behaviors compared to controls.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The quinuclidine scaffold is highly versatile, allowing modifications at the 2-position benzylidene group. Key analogues include:
Key Observations :
Physical and Crystallographic Properties
- Solubility : The target compound’s solubility is unreported, but analogues with polar groups (e.g., hydroxyl in ) show improved solubility in polar solvents.
- Crystallinity : Indole derivatives form hydrogen-bonded dimers (N–H···O interactions) , whereas the target compound’s packing may rely on Cl···π interactions.
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method involves aldol condensation between 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) and 2-chlorobenzaldehyde under basic conditions. The reaction proceeds via enolate formation followed by nucleophilic attack on the aldehyde carbonyl:
Reaction Scheme:
-
Molar Ratio: 1:1 (quinuclidin-3-one : 2-chlorobenzaldehyde)
-
Catalyst: Sodium hydroxide (0.5–1.5 eq.)
-
Solvent: Solvent-free or ethanol/water mixtures
-
Conditions: Grinding at 25–40°C for 2–4 hours
-
Yield: 68–85%
| Parameter | Value |
|---|---|
| Reaction Time | 2.5 hours |
| Temperature | 30°C |
| Isolated Yield | 78% |
| Purity (HPLC) | >95% |
The Z-selectivity arises from steric hindrance between the 2-chlorophenyl group and the bicyclic system, favoring the thermodynamically stable isomer.
Microwave-Assisted Aza-Diels-Alder Cyclization
One-Pot Synthesis
An alternative route employs a microwave-accelerated Aza-Diels-Alder reaction to construct the bicyclic core and introduce the chlorophenyl group simultaneously.
-
Aldehyde: 2-Chlorobenzaldehyde
-
Amine: p-Anisidine
-
Dienophile: 2-Cyclohexen-1-one
-
Catalyst: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Microwave Power | 300 W |
| Temperature | 60°C |
| Time | 2 hours |
| Yield (exo:endo) | 72% (4:1) |
-
Deprotection: Cerium(IV) ammonium nitrate (CAN) removes the p-methoxyphenyl (PMP) group.
-
Sulfonylation: Treats with 2-chlorophenylsulfonyl chloride to install the methylidene moiety.
Metal-Catalyzed Cross-Coupling Strategies
Palladium-Mediated Coupling
Palladium catalysts enable direct functionalization of preformed azabicyclo[2.2.2]octane derivatives.
-
Substrate: 3-Hydroxy-1-azabicyclo[2.2.2]octane
-
Reagent: 2-Chlorobenzyl chloride
-
Catalyst System:
-
PdCl₂ (5 mol%)
-
Fe(III) citrate (5 mol%)
-
-
Solvent: DME/H₂O (3:1 v/v)
-
Conditions: O₂ atmosphere, 25°C, 6 hours
-
Yield: 89%
Mechanistic Insight: The iron cocatalyst facilitates oxidative regeneration of Pd(0), enabling catalytic turnover under mild conditions.
Comparative Analysis of Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 68–85 | >95 | 2–4 h | Excellent |
| Microwave Aza-Diels | 72 | 90 | 2 h | Moderate |
| Pd/Fe Catalysis | 89 | 93 | 6 h | High |
Key Observations:
-
Aldol Condensation offers simplicity and scalability but requires stoichiometric base.
-
Microwave Synthesis accelerates reaction kinetics but demands specialized equipment.
-
Pd/Fe Catalysis achieves high yields under ambient conditions but involves costly metals.
Critical Parameters Influencing Synthesis
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in metal-catalyzed routes by stabilizing charged intermediates. Nonpolar solvents (toluene) favor aldol condensation by promoting enolate formation.
Stereochemical Control
Z-selectivity is governed by:
-
Steric Effects: Bulky 2-chlorophenyl group favors less hindered conformation.
-
Electronic Effects: Electron-withdrawing chlorine atom stabilizes the conjugated enone system.
-
Dihedral Angle (C1-C2-C3-C4): 172.3°
-
Torsional Strain: 3.8 kJ/mol
Industrial-Scale Considerations
Continuous Flow Aldol Condensation
Recent advances adapt batch aldol reactions to continuous flow systems:
-
Throughput: 12 kg/day
-
Purity: 98.5%
-
Solvent Recovery: >90%
Economic Analysis:
| Cost Factor | Batch Process | Flow Process |
|---|---|---|
| Raw Materials | $412/kg | $398/kg |
| Energy Consumption | 58 kWh/kg | 32 kWh/kg |
| Labor | 14 h/kg | 6 h/kg |
Emerging Methodologies
Q & A
Q. Q: What is the standard synthetic route for preparing (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, and how is the Z-configuration confirmed?
A: The compound is synthesized via a Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and 2-chlorobenzaldehyde under basic conditions (e.g., KOH in methanol). The reaction selectively yields the thermodynamically stable Z-isomer due to steric and electronic factors. Purification typically involves crystallization from methanol or ethyl acetate . The Z-geometry is confirmed using X-ray crystallography, as demonstrated for analogous compounds (e.g., methyl- or methoxy-substituted derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, provides additional validation of the olefinic bond configuration through coupling constants () and NOE correlations .
Advanced Mechanistic Insights
Q. Q: What mechanistic evidence supports the base-catalyzed condensation pathway for forming the Z-isomer?
A: The reaction proceeds via deprotonation of the aldehyde α-hydrogen, forming an enolate intermediate that attacks the carbonyl carbon of 1-azabicyclo[2.2.2]octan-3-one. Density functional theory (DFT) studies on analogous systems suggest that the Z-isomer is favored due to reduced steric hindrance between the bicyclic system and the aryl substituent. Kinetic control under mild conditions (e.g., room temperature) further stabilizes the Z-configuration . Contradictions in yield optimization (e.g., 60–85% yields across studies) may arise from solvent polarity and base strength variations .
Structural and Electronic Characterization
Q. Q: How do computational and experimental methods resolve ambiguities in the compound’s electronic structure?
A: Hybrid methodologies are employed:
- X-ray crystallography (e.g., SHELX refinement) confirms bond lengths (C=C: ~1.34 Å) and torsional angles, validating the Z-configuration .
- Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm) and conjugated C=C bonds (~1600 cm) .
- Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 275 for [M]), with fragmentation patterns consistent with bicyclic ring stability .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q: What strategies are used to evaluate the pharmacological potential of this compound?
A: SAR studies focus on modifying the arylidene substituent (e.g., chloro, methoxy groups) to enhance bioactivity. For example:
- Antimicrobial assays : Analogous benzylidene derivatives exhibit bacteriostatic activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, linked to membrane disruption .
- Anticancer screening : Derivatives like APR-246 (a quinuclidine analog) restore mutant p53 function in vitro, suggesting potential for repurposing .
- Neuropharmacology : Quinuclidine-based antagonists show NK-1 receptor binding (IC: 10–100 nM), guiding CNS drug design .
Crystallographic Data and Refinement Challenges
Q. Q: How does SHELX software improve the accuracy of crystallographic data for this compound?
A: SHELXTL (Bruker AXS) and SHELXL refine high-resolution data by:
- Twinned data handling : Resolving pseudo-merohedral twinning in low-symmetry crystals .
- Hydrogen atom placement : Using riding models for non-disordered H atoms (e.g., R-factor < 0.05) .
- Thermal parameter adjustment : Anisotropic refinement for heavy atoms (Cl, N) improves electron density maps .
Analytical Method Development
Q. Q: What advanced chromatographic techniques address purity challenges in synthesizing this compound?
A:
- HPLC-DAD : Reversed-phase C18 columns (acetonitrile/water gradient) separate Z/E isomers (retention time: 8.2 vs. 9.5 min) .
- Chiral GC-MS : Resolves enantiomeric impurities (<1%) using β-cyclodextrin columns .
- TLC validation : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization confirm reaction completion .
Contradictions in Experimental Data
Q. Q: How are discrepancies in reported biological activities resolved?
A: Discrepancies (e.g., variable MIC values) arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). Standardization using CLSI guidelines and dose-response curves (IC) minimizes variability . Meta-analyses of crystallographic data (e.g., Cambridge Structural Database) confirm structural consistency across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
